molecular formula C11H13NO3 B1501661 6-(2-Methoxyphenyl)morpholin-3-one CAS No. 951626-74-7

6-(2-Methoxyphenyl)morpholin-3-one

Cat. No.: B1501661
CAS No.: 951626-74-7
M. Wt: 207.23 g/mol
InChI Key: MRGXOBKGMTWYIO-UHFFFAOYSA-N
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Description

6-(2-Methoxyphenyl)morpholin-3-one (CAS: 951626-74-7) is a heterocyclic compound featuring a morpholin-3-one core substituted with a 2-methoxyphenyl group at the 6-position. The methoxy group at the ortho position of the phenyl ring may influence electronic and steric properties, affecting interactions with biological targets .

Properties

IUPAC Name

6-(2-methoxyphenyl)morpholin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-14-9-5-3-2-4-8(9)10-6-12-11(13)7-15-10/h2-5,10H,6-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRGXOBKGMTWYIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CNC(=O)CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90693889
Record name 6-(2-Methoxyphenyl)morpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951626-74-7
Record name 6-(2-Methoxyphenyl)morpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structural Analogs

The morpholin-3-one framework is highly modular, allowing for diverse substitutions. Below is a systematic comparison of 6-(2-Methoxyphenyl)morpholin-3-one with structurally related compounds:

2.1. Substituted Morpholin-3-one Derivatives
Compound Name Substituent(s) Molecular Formula Molecular Weight CAS Number Key Features
This compound 2-Methoxyphenyl at C6 C11H13NO3 207.23 951626-74-7 Ortho-methoxy group may enhance steric hindrance and π-π interactions .
6-((4-Chlorophenoxy)(phenyl)methyl)morpholin-3-one 4-Chlorophenoxy-phenylmethyl at C6 C17H16ClNO3 317.77 93886-37-4 Chlorine and phenoxy groups increase lipophilicity; potential halogen bonding .
6-((2-Chlorophenoxy)(phenyl)methyl)morpholin-3-one 2-Chlorophenoxy-phenylmethyl at C6 C17H16ClNO3 317.77 93886-33-0 Ortho-chlorine may induce steric effects, altering receptor binding .
6-(3-Chlorophenyl)morpholin-3-one 3-Chlorophenyl at C6 C10H10ClNO2 211.64 167848-09-1 Simpler structure; meta-chlorine may modulate electronic properties .
6-(Phenyl(p-tolyloxy)methyl)morpholin-3-one p-Tolyloxy-phenylmethyl at C6 C18H19NO3 297.35 93886-35-2 Methyl group on tolyloxy enhances hydrophobicity .
(S)-6-((R)-hydroxyphenylmethyl)morpholin-3-one Hydroxyphenylmethyl at C6 (stereospecific) C11H13NO3 207.23 1005196-91-7 Hydroxyl group enables hydrogen bonding; stereochemistry may influence activity .
2.2. Key Structural and Functional Differences
  • Chlorine vs. Methoxy: Chlorinated derivatives (e.g., 6-(3-Chlorophenyl)morpholin-3-one) exhibit higher electronegativity, which could enhance binding to electron-rich biological targets, whereas methoxy groups offer electron-donating effects .
  • The hydroxyl group in (S)-6-((R)-hydroxyphenylmethyl)morpholin-3-one enhances hydrophilicity, favoring aqueous solubility and hydrogen-bonding interactions .
  • Stereochemical Considerations :

    • Chiral analogs like (S)-6-((R)-hydroxyphenylmethyl)morpholin-3-one highlight the role of stereochemistry in biological activity, where enantiomers may exhibit distinct pharmacokinetic profiles .

Research Implications and Limitations

  • Potential Applications: Chlorinated derivatives (e.g., 93886-37-4) may serve as intermediates in anticancer or antimicrobial agents due to halogen-bonding capabilities . Hydroxyl-containing analogs (e.g., 1005196-91-7) could be explored for CNS-targeting drugs, leveraging hydrogen-bonding interactions .
  • Data Gaps: Limited experimental data on physicochemical properties (e.g., solubility, melting points) and biological activity in the provided evidence restricts direct functional comparisons. Further studies are needed to correlate structural features with bioactivity and pharmacokinetic profiles.

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